molecular formula C16H15FOS B2613525 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone CAS No. 477334-40-0

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone

Cat. No.: B2613525
CAS No.: 477334-40-0
M. Wt: 274.35
InChI Key: USZAUUJWFDFEBD-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone typically involves the reaction of 4-fluorothiophenol with 4-methylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress or inflammation, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone can be compared with other similar compounds, such as:

  • 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
  • 3-[(4-Methylphenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) or other groups (methyl) can influence their chemical reactivity and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAUUJWFDFEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-40-0
Record name 3-((4-FLUOROPHENYL)THIO)-1-(4-METHYLPHENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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